Vasorelaxant Potency in Rat Mesenteric Artery
In a direct head-to-head comparison using phenylephrine-precontracted rat mesenteric artery, echitamidine exhibited vasorelaxant activity with an EC₅₀ of 4.96 μM, placing it intermediate in potency among seven Strychnos alkaloids isolated from Alstonia scholaris [1]. N4-Demethylalstogustine was modestly more potent (EC₅₀ 4.17 μM; 1.19-fold difference), while alstolucine F was the most potent (EC₅₀ 2.85 μM; 1.74-fold more potent than echitamidine) [1]. Other comparators included 19,20-dihydroakuammicine (EC₅₀ 5.23 μM), 20-epi-antirhine (EC₅₀ 4.48 μM), and 3-epi-antirhine (EC₅₀ 9.19 μM) [1]. The reference vasodilator phentolamine mesylate showed an EC₅₀ of 0.12 μM, indicating that all Strychnos alkaloids tested are partial vasorelaxants rather than full agonists [1]. A prior study in phenylephrine-precontracted rat aortic rings confirmed that both echitamidine and N4-demethylalstogustine induced concentration-dependent relaxation, consistent across vascular bed models [2].
| Evidence Dimension | Vasorelaxant EC₅₀ in isolated rat mesenteric artery precontracted with phenylephrine |
|---|---|
| Target Compound Data | Echitamidine EC₅₀ = 4.96 μM |
| Comparator Or Baseline | N4-Demethylalstogustine EC₅₀ = 4.17 μM; Alstolucine F EC₅₀ = 2.85 μM; 19,20-Dihydroakuammicine EC₅₀ = 5.23 μM; 20-epi-Antirhine EC₅₀ = 4.48 μM; 3-epi-Antirhine EC₅₀ = 9.19 μM; Phentolamine mesylate EC₅₀ = 0.12 μM |
| Quantified Difference | N4-Demethylalstogustine is 1.19-fold more potent; Alstolucine F is 1.74-fold more potent; Echitamidine is 1.85-fold more potent than 3-epi-antirhine |
| Conditions | Rat mesenteric artery; precontraction with phenylephrine; in vitro organ bath assay; Phytochemistry 2023, 209, 113610 |
Why This Matters
Echitamidine occupies a distinct vasorelaxant potency niche (EC₅₀ ~5 μM) that is neither the most nor least potent in its class, making it a suitable reference compound for structure-activity relationship (SAR) studies exploring the C-19 hydroxyethyl substituent contribution to vascular smooth muscle relaxation—specifically, the 1.19-fold potency gap versus N4-demethylalstogustine isolates the functional impact of N4-methylation.
- [1] Mahidol University. Vasorelaxant activity of compounds isolated from Alstonia scholaris twigs. News summary referencing: Phytochemistry 2023, 209, 113610. Retrieved from https://medplant.mahidol.ac.th/active/shownews.asp?id=1899 View Source
- [2] Lim, J.-L.; Sim, K.-S.; Yong, K.-T.; Loong, B.-J.; Ting, K.-N.; Lim, S.-H.; Low, Y.-Y.; Kam, T.-S. Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. Phytochemistry 2015, 117, 317–324. View Source
